Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C₁₅H₂₄O₂. It is a derivative of carbamate and is known for its unique structural features, including a tert-butyl group and a cyclohexyl ring with hydroxyl and dimethyl substituents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-5,5-dimethylcyclohexanone as the starting material.
Reaction Steps: The cyclohexanone undergoes a reaction with tert-butyl isocyanate under controlled conditions to form the carbamate derivative.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.
Types of Reactions:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as iodide or azide can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tert-butyl compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds, while the tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate: is structurally similar to other carbamate derivatives, such as phenyl carbamate and benzyl carbamate .
Uniqueness:
The presence of the hydroxyl group and the dimethyl substituents on the cyclohexyl ring make this compound unique compared to other carbamates, providing distinct chemical and biological properties.
This compound , its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10-11,16H,6-9H2,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPENMDGNVPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)CNC(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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